

JNJ-42165279 metabolite interference in analytical assays

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Compound of Interest		
Compound Name:	JNJ-42165279	
Cat. No.:	B560100	Get Quote

JNJ-42165279 Technical Support Center

Welcome to the technical support center for **JNJ-42165279** analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential metabolite interference in analytical assays and to offer troubleshooting strategies for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-42165279 and what is its mechanism of action?

JNJ-42165279 is an investigational drug that acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the breakdown of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, **JNJ-42165279** increases the levels of endogenous FAAs, which are believed to have therapeutic effects in mood and anxiety disorders.[3][4]

Q2: What are the known metabolites of JNJ-42165279?

In vitro and in vivo studies have identified several metabolites of **JNJ-42165279** across different species, including humans. The primary metabolic pathways include mono-oxidation on the pyridine ring and piperazine linker, sequential oxidations leading to dioxidation, and loss of the chloro substituent. A glutathione (GSH) adduct has also been identified in rats.[5]



Q3: Why is metabolite interference a concern in analytical assays for JNJ-42165279?

Metabolite interference in analytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), can lead to inaccurate quantification of the parent drug.[6][7] This can occur if a metabolite has the same mass-to-charge ratio (isobaric) or the same precursor and product ion transitions as the parent drug, and is not chromatographically separated.[8][9] Given the number of oxidative metabolites of **JNJ-42165279**, the potential for such interference exists.

Q4: What are the common analytical techniques used to measure **JNJ-42165279** and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of **JNJ-42165279** and its metabolites in biological matrices such as plasma and cerebrospinal fluid (CSF).[4][6]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification of JNJ-42165279

Possible Cause: Co-elution of an isobaric or isomeric metabolite with **JNJ-42165279**, leading to an overestimation of the parent drug concentration. Several mono-oxidated metabolites of **JNJ-42165279** have been identified, which could potentially be isobaric with other metabolites or fragment in a similar way to the parent drug.[5]

Troubleshooting Steps:

- Review Chromatograms: Carefully examine the chromatograms for the JNJ-42165279
 multiple reaction monitoring (MRM) transition. Look for any asymmetry in the peak shape,
 such as tailing or fronting, which might indicate the presence of a co-eluting species.
- Optimize Chromatographic Separation:
 - Gradient Modification: Adjust the gradient elution profile of your LC method. A shallower gradient can often improve the resolution between closely eluting compounds.



- Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl, biphenyl) to alter the selectivity of the separation.
- Select More Specific MS/MS Transitions:
 - Investigate different fragmentation pathways for JNJ-42165279 to identify a more unique product ion that is not shared by its metabolites.
 - If available, use high-resolution mass spectrometry to differentiate between the parent drug and its metabolites based on their exact mass.
- Utilize Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for **JNJ-42165279** is the ideal internal standard as it will have the same chromatographic retention time and ionization efficiency as the analyte, helping to correct for matrix effects and potential suppression from co-eluting metabolites.[9]

Issue 2: Poor Peak Shape or Signal Suppression

Possible Cause: Matrix effects from the biological sample (e.g., plasma, urine) can suppress the ionization of **JNJ-42165279** and its metabolites, leading to poor sensitivity and inaccurate results.

Troubleshooting Steps:

- Improve Sample Preparation:
 - Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge and protocol to effectively remove interfering phospholipids and other matrix components.
 - Liquid-Liquid Extraction (LLE): Optimize the LLE solvent system to selectively extract JNJ-42165279 while leaving behind interfering substances.
- Chromatographic Adjustments:
 - Divert Valve: Use a divert valve to direct the early and late eluting matrix components to waste, preventing them from entering the mass spectrometer source.



- Adjust Retention Time: Modify the LC method to shift the elution of JNJ-42165279 to a region with less matrix suppression.
- Internal Standard Selection: Ensure that the chosen internal standard co-elutes with JNJ-42165279 to effectively compensate for any matrix-induced signal suppression.

Data Presentation

Table 1: Key Metabolites of JNJ-42165279

Metabolite ID	Biotransformation	Location of Modification	Species Detected
M8, M10, M11	Mono-oxidation	Pyridine ring	Mouse, Rat, Dog, Monkey, Human
M14	Mono-oxidation (likely N-oxide)	Piperazine linker	Mouse, Rat, Dog, Monkey, Human
M8, M13	Dioxidation	Pyridine ring and/or Piperazine linker	Mouse, Rat, Dog, Monkey, Human
M9	Dioxidation	Not specified	Human (hepatocytes only)
M2, M5	Loss of Chloro substituent	Pyridine ring	Rat, Monkey
M7	Glucuronidation of mono-oxidative metabolite	Not specified	Monkey, Dog
GSH Adduct	Oxidative dechlorination and GSH addition	Pyridine ring	Rat

Source: Adapted from preclinical characterization data.[5]

Experimental Protocols



Representative LC-MS/MS Method for JNJ-42165279 Quantification

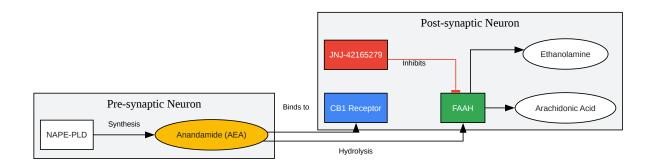
This is a generic protocol and should be optimized for your specific instrumentation and application.

- 1. Sample Preparation (Plasma)
- Protein Precipitation: To 100 μL of plasma, add 300 μL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled **JNJ-42165279**). Vortex for 1 minute.
- Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase.
- 2. Liquid Chromatography
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-0.5 min: 5% B
 - o 0.5-3.0 min: 5% to 95% B (linear gradient)
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B (re-equilibration)



- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- 3. Tandem Mass Spectrometry
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
 - JNJ-42165279: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on the compound's mass and fragmentation pattern).
 - Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
- Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximal signal intensity.

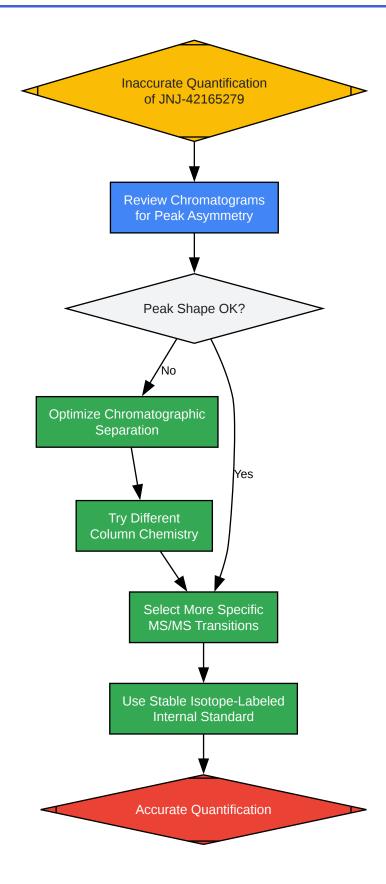
Mandatory Visualizations



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Caption: FAAH Signaling Pathway and Inhibition by JNJ-42165279.





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Caption: Troubleshooting Workflow for Inaccurate Quantification.



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